![molecular formula C14H18ClNO B1446885 (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride CAS No. 1823582-25-7](/img/structure/B1446885.png)
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
Overview
Description
“(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride” is a chemical compound with the molecular formula C14H18ClNO. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
The molecular weight of “(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride” is 251.75 g/mol.Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a key intermediate in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids exhibit a wide range of biological activities, making the stereoselective synthesis of this structure a significant area of research.
Nematicidal Activity
Derivatives of this compound have been designed and synthesized for their nematicidal properties . They show promising activity against pinewood nematodes and root-knot nematodes, with certain derivatives achieving a lethal rate of 75% at specific concentrations . This application is particularly relevant in agriculture for the control of nematode-induced crop damage.
Organic Synthesis Intermediate
As an important raw material, this compound is used in organic synthesis . It acts as an intermediate in the production of various agrochemicals, pharmaceuticals, and dyestuffs . Its role in organic synthesis underlines its versatility and importance in chemical manufacturing.
Pharmaceutical Applications
In the pharmaceutical field, the compound’s derivatives are explored for their potential as serotonin receptor antagonists . This application is crucial due to the role of serotonin in various physiological activities, including mood regulation, appetite, and sleep .
Stereochemical Control in Synthesis
The compound is involved in methodologies where stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture. This is important for the synthesis of complex molecules where stereochemistry plays a critical role in their biological activity .
Development of Environmentally Friendly Pesticides
Research into derivatives of this compound also includes the development of novel, environmentally friendly nematicides . These are designed to be efficient and less toxic, addressing the global need for sustainable pest control solutions .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that future research may continue to focus on the synthesis and applications of compounds with this structure.
Mechanism of Action
Target of Action
The compound (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities . .
Mode of Action
The exact mode of action of (8-Azabicyclo[32It is known that tropane alkaloids, which this compound is a part of, have diverse biological activities .
Biochemical Pathways
The biochemical pathways affected by (8-Azabicyclo[32Tropane alkaloids, which this compound is a part of, are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the action of (8-Azabicyclo[32It is known that tropane alkaloids, which this compound is a part of, have diverse biological activities .
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12;/h1-5,11-13,15H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMCUADSNVSIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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